molecular formula C9H10BrF3N2O2 B1483634 4-bromo-1-isobutyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid CAS No. 2098073-81-3

4-bromo-1-isobutyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid

Cat. No. B1483634
CAS RN: 2098073-81-3
M. Wt: 315.09 g/mol
InChI Key: PEWOTHWRVLSXAP-UHFFFAOYSA-N
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Description

“4-bromo-1-isobutyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid” is a chemical compound with the molecular formula C8H10BrF3N2 . It has a molecular weight of 271.08 . The compound is typically stored in a refrigerated environment .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H10BrF3N2/c1-5(2)3-14-4-6(9)7(13-14)8(10,11)12/h4-5H,3H2,1-2H3 . This code provides a specific textual representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 271.08 . It is typically stored in a refrigerated environment . More specific physical and chemical properties such as melting point, boiling point, and density were not available in the search results.

Scientific Research Applications

Synthesis and Chemical Reactivity

  • Researchers have developed methodologies for the synthesis and biological evaluation of a library of pyrazole derivatives, showcasing the versatility of pyrazole scaffolds in medicinal chemistry. For instance, the design and synthesis of 1-(2-thiazolyl)-5-(trifluoromethyl)pyrazole derivatives involve multiple steps, including reaction with alpha-bromoketones and utilization of scavenger resins for amide formation, illustrating the compound's utility in generating diverse chemical libraries for biological screening (Donohue et al., 2002).
  • The site-selective functionalization of trifluoromethyl-substituted pyrazoles has been explored using modern organometallic methods. This approach demonstrates the regioflexibility of functionalizing simple heterocyclic starting materials into various isomers, significantly expanding the synthetic utility of pyrazole compounds (Schlosser et al., 2002).

Biological Applications

  • Novel pyrazole carboxamide compounds have been synthesized with potential antifungal activities. These studies highlight the compound's role in developing antifungal agents, where specific pyrazole derivatives showed higher activity against phytopathogenic fungi compared to existing treatments, underscoring the chemical's significance in agricultural and pharmaceutical research (Du et al., 2015).

Material Science Applications

  • The synthesis of ortho-halo-substituted aryl-2-aminobutyric acids using pyrazole intermediates showcases the compound's utility in material science. The regioselective halogenation and subsequent reactions demonstrate its application in synthesizing complex molecules with potential applications in new material development (Heim-Riether, 2008).

properties

IUPAC Name

4-bromo-2-(2-methylpropyl)-5-(trifluoromethyl)pyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrF3N2O2/c1-4(2)3-15-6(8(16)17)5(10)7(14-15)9(11,12)13/h4H,3H2,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEWOTHWRVLSXAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=C(C(=N1)C(F)(F)F)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrF3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-1-isobutyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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